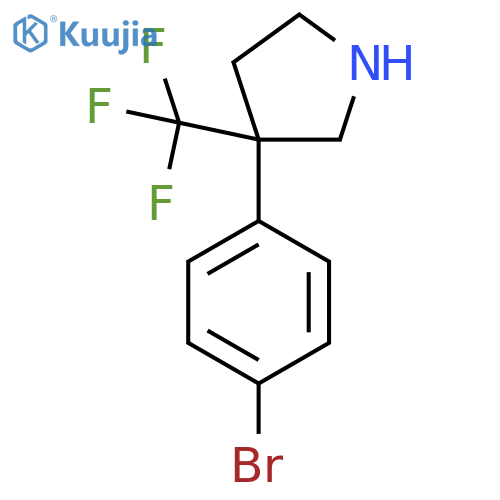Cas no 2137802-47-0 (3-(4-Bromophenyl)-3-(trifluoromethyl)pyrrolidine)

2137802-47-0 structure
商品名:3-(4-Bromophenyl)-3-(trifluoromethyl)pyrrolidine
3-(4-Bromophenyl)-3-(trifluoromethyl)pyrrolidine 化学的及び物理的性質
名前と識別子
-
- 3-(4-bromophenyl)-3-(trifluoromethyl)pyrrolidine
- EN300-738608
- 2137802-47-0
- 3-(4-Bromophenyl)-3-(trifluoromethyl)pyrrolidine
-
- インチ: 1S/C11H11BrF3N/c12-9-3-1-8(2-4-9)10(11(13,14)15)5-6-16-7-10/h1-4,16H,5-7H2
- InChIKey: PMBVGSNFQOOUGS-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=CC=1)C1(C(F)(F)F)CNCC1
計算された属性
- せいみつぶんしりょう: 293.00270g/mol
- どういたいしつりょう: 293.00270g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 248
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12Ų
- 疎水性パラメータ計算基準値(XlogP): 3.5
3-(4-Bromophenyl)-3-(trifluoromethyl)pyrrolidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-738608-1.0g |
3-(4-bromophenyl)-3-(trifluoromethyl)pyrrolidine |
2137802-47-0 | 1g |
$0.0 | 2023-06-06 |
3-(4-Bromophenyl)-3-(trifluoromethyl)pyrrolidine 関連文献
-
Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744
-
Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725
-
Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
-
Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
-
Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
2137802-47-0 (3-(4-Bromophenyl)-3-(trifluoromethyl)pyrrolidine) 関連製品
- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)
- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)
- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)
- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)
- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)
- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)
- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)
- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)
- 34907-24-9(N-(4-Nitrobenzyl)benzamide)
- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量
